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Introduction: The Rising Prominence of the
Cycloheptyl Motif in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the deliberate
incorporation of specific carbocyclic scaffolds is a cornerstone of molecular design. Among
these, the cycloheptyl moiety has emerged as a critical building block, prized for its unique
conformational properties and its ability to impart desirable physicochemical characteristics to
parent molecules. Unlike its smaller cycloalkane cousins, the seven-membered ring of
cycloheptane possesses a higher degree of conformational flexibility, offering a rich three-
dimensional topology that can be exploited for optimal interaction with biological targets. This
inherent flexibility, coupled with the increased lipophilicity conferred by the cycloheptyl group,
can significantly enhance a compound's metabolic stability, membrane permeability, and
binding affinity.

This application note provides a comprehensive guide for researchers, scientists, and drug
development professionals on the strategic preparation of cycloheptyl-functionalized building
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blocks. We will delve into the core synthetic strategies, offering not just procedural details but
also the underlying mechanistic principles that govern these transformations. The protocols
described herein are designed to be robust and reproducible, providing a solid foundation for
the synthesis of a diverse array of cycloheptyl-containing intermediates.

Strategic Approaches to Cycloheptane Ring
Synthesis and Functionalization

The construction and subsequent functionalization of the cycloheptane framework can be
broadly categorized into three primary strategies:

» Ring-Expansion Reactions: Building upon more readily available six-membered ring
precursors.

» Cycloaddition Reactions: Constructing the seven-membered ring through the convergent
combination of smaller fragments.

» Direct C-H Functionalization: Introducing functionality onto a pre-existing cycloheptane core.

Each of these approaches offers distinct advantages and is suited to different synthetic goals.
The choice of strategy will ultimately depend on the desired substitution pattern, the availability
of starting materials, and the required scale of the synthesis.

Ring-Expansion Reactions: The Tiffeneau-Demjanov
Rearrangement

The Tiffeneau-Demjanov rearrangement is a powerful and reliable method for the one-carbon
ring expansion of cyclic ketones.[1][2] This reaction proceeds through the diazotization of a 1-
aminomethyl-cycloalkanol, which then undergoes a concerted rearrangement to yield the ring-
expanded ketone.[3] The driving force for this transformation is the formation of a stable
dinitrogen molecule and the relief of ring strain in the starting material.

Mechanistic Rationale

The reaction is initiated by the treatment of a primary amine with nitrous acid, generated in situ
from sodium nitrite and a strong acid, to form a diazonium salt. This diazonium group is an
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excellent leaving group, and its departure facilitates a 1,2-alkyl shift, leading to the expansion
of the ring and the formation of a more stable carbocation. Subsequent loss of a proton yields
the cycloheptanone.

Step 1: Formation of Diazonium Salt Step 2: Rearrangement and Ring Expansion
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Cyclohexanone Cycluhexangne LiAlH4 _ ( 1-Aminomethyl | NaNO2, H+ Dlazomum. Salt N2 Carbocation |12 alkyl shift Protonated H+ Cycloheptanone
Cyanohydrin cyclohexanol Intermediate Cycloheptanone
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Caption: Tiffeneau-Demjanov Rearrangement Workflow.

Experimental Protocol: Synthesis of Cycloheptanone
from 1-Aminomethylcyclohexanol

This protocol details the ring expansion of 1-aminomethylcyclohexanol to cycloheptanone.
Materials:

e 1-Aminomethylcyclohexanol

» Glacial Acetic Acid

e Sodium Nitrite (NaNOz2)

e |ce

e Sodium Bicarbonate (NaHCO3)

e Dichloromethane (CH2Cl2)

¢ Anhydrous Magnesium Sulfate (MgSOa)

o Deionized Water
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Procedure:

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel,
dissolve 1-aminomethylcyclohexanol (0.1 mol) in 100 mL of glacial acetic acid.

Cool the solution to 0-5 °C in an ice-water bath.

Prepare a solution of sodium nitrite (0.12 mol) in 30 mL of deionized water and cool it in an
ice bath.

Add the cold sodium nitrite solution dropwise to the stirred solution of the amino alcohol over
a period of 60 minutes, maintaining the temperature below 10 °C.

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
Allow the reaction mixture to warm to room temperature and stir overnight.

Carefully neutralize the acetic acid by the slow addition of solid sodium bicarbonate until the
effervescence ceases.

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL)
and then with brine (100 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude cycloheptanone.

Purify the product by vacuum distillation.

Expected Yield: 65-75% Characterization: The product can be characterized by *H NMR, 13C
NMR, and IR spectroscopy. The appearance of a strong carbonyl stretch around 1700 cm~1in

the IR spectrum is indicative of ketone formation.

[4+3] Cycloaddition Reactions: A Convergent
Approach to Cycloheptenones
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[4+3] cycloaddition reactions provide a powerful and convergent method for the synthesis of
seven-membered rings.[4][5] This strategy involves the reaction of a 41t-electron component (a
diene) with a 3-atom, 21t-electron component (an oxyallyl cation), leading directly to a
cycloheptenone scaffold.[6]

Mechanistic Rationale

Oxyallyl cations are typically generated in situ from a,a'-dihalo ketones by reduction with a
metal, such as zinc or iron carbonyls.[4] The resulting metal enolate undergoes halide
dissociation to form the reactive oxyallyl cation. This electrophilic species is then trapped by a
diene, such as furan or cyclopentadiene, in a concerted or stepwise fashion to yield the seven-
membered ring. The use of cyclic dienes is often preferred as they are locked in the reactive s-
cis conformation.

Generation of Oxyallyl Cation W Cycloaddition

o,o’-Dihalo Ketone Zn or Fe2(CO o f  fetal Enolate '—>|_X- Oxyallyl Cation J * Furan (Diene) Cyclzl(lled;l)lt;none

Click to download full resolution via product page
Caption: [4+3] Cycloaddition Workflow.
Experimental Protocol: Synthesis of a Bicyclic

Cycloheptenone from Furan and 2,4-Dibromopentan-3-
one

This protocol describes the [4+3] cycloaddition between furan and an oxyallyl cation generated
from 2,4-dibromopentan-3-one.

Materials:

e 2,4-Dibromopentan-3-one
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Furan (freshly distilled)

Diiron nonacarbonyl (Fe2(CO)9) or Zinc-copper couple

Anhydrous benzene or toluene

Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a
magnetic stirrer, and a nitrogen inlet, add anhydrous benzene (100 mL) and diiron
nonacarbonyl (0.11 mol).

Add freshly distilled furan (0.2 mol) to the suspension.

In a separate flask, dissolve 2,4-dibromopentan-3-one (0.1 mol) in 50 mL of anhydrous
benzene.

Add the solution of the dibromo ketone dropwise to the stirred suspension of diiron
nonacarbonyl and furan over 30 minutes at room temperature.

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the
reaction progress by TLC.

Cool the mixture to room temperature and filter through a pad of Celite to remove the iron
salts.

Wash the Celite pad with benzene (2 x 20 mL).
Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the resulting bicyclic cycloheptenone by column chromatography on silica gel.
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Expected Yield: 50-60% Characterization: The product can be characterized by *H NMR, 13C

NMR, IR, and mass spectrometry.

Direct C-H Functionalization: A Modern Approach to
Cycloheptane Derivatization

The direct functionalization of unactivated C-H bonds represents a paradigm shift in organic
synthesis, offering a more atom- and step-economical approach to the preparation of complex
molecules. Palladium-catalyzed C-H activation has emerged as a particularly powerful tool for
the arylation of cycloalkanes.[7][8]

Mechanistic Rationale

The reaction typically proceeds through a ligand-directed mechanism, where a directing group
on the substrate, such as a carboxylic acid, coordinates to the palladium catalyst, bringing it
into close proximity to a specific C-H bond.[7] This facilitates the cleavage of the C-H bond and
the formation of a palladacycle intermediate. Subsequent oxidative addition of an aryl halide,
followed by reductive elimination, regenerates the palladium catalyst and furnishes the arylated

product.
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Caption: Palladium-Catalyzed C-H Arylation Cycle.

Experimental Protocol: Palladium-Catalyzed y-Arylation
of Cycloheptanecarboxylic Acid

This protocol is adapted from methodologies for the C-H functionalization of cycloalkane
carboxylic acids.

Materials:

Cycloheptanecarboxylic acid

Aryl iodide (e.g., iodobenzene)

Palladium(ll) acetate (Pd(OAC)2)

Ligand (e.qg., a pyridine-based ligand)

Silver carbonate (Ag2COs) or Potassium carbonate (K2CO3)

Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:

e To a dry Schlenk tube, add cycloheptanecarboxylic acid (1.0 mmol), aryl iodide (1.2 mmol),
palladium(ll) acetate (0.05 mmol), the appropriate ligand (0.1 mmol), and silver carbonate
(2.0 mmol).

o Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

e Add anhydrous solvent (5 mL) via syringe.

o Seal the tube and place it in a preheated oil bath at 100-120 °C.

 Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

¢ Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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« Filter the mixture through a pad of Celite, washing with additional ethyl acetate (2 x 10 mL).
o Concentrate the filtrate under reduced pressure.

 Purify the residue by column chromatography on silica gel to afford the arylated
cycloheptanecarboxylic acid.

Expected Yield: 40-60% Characterization: The product can be characterized by *H NMR, 13C
NMR, and mass spectrometry to confirm the regioselectivity of the arylation.

Preparation of Key Cycloheptyl-Functionalized
Building Blocks

The following protocols describe the synthesis of fundamental cycloheptyl building blocks that
can serve as starting materials for more complex derivatives.

Protocol 1: Synthesis of Cycloheptylamine via
Reductive Amination of Cycloheptanone

Reductive amination is a widely used method for the synthesis of amines from carbonyl
compounds.[9][10]

Materials:

Cycloheptanone

Ammonium acetate or agueous ammonia

Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBHsCN)

Methanol (MeOH)

Dichloromethane (CHzCl2)

Anhydrous sodium sulfate (Na2S0a)

Procedure:
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 In a round-bottomed flask, dissolve cycloheptanone (0.1 mol) in methanol (150 mL).
¢ Add ammonium acetate (0.5 mol) to the solution and stir until dissolved.
e Cool the mixture to 0 °C in an ice bath.

e Slowly add sodium borohydride (0.15 mol) in small portions over 30 minutes, keeping the
temperature below 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 12
hours.

e Quench the reaction by the slow addition of 1 M HCI until the pH is acidic.
o Concentrate the mixture under reduced pressure to remove the methanol.
o Basify the aqueous residue with 6 M NaOH until the pH is >10.

o Extract the aqueous layer with dichloromethane (3 x 100 mL).

» Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield cycloheptylamine.

Expected Yield: 70-85% Characterization: The product can be characterized by *H NMR, 13C
NMR, and IR spectroscopy. The disappearance of the carbonyl peak and the appearance of N-
H stretches in the IR spectrum are indicative of product formation.

Protocol 2: Synthesis of Cycloheptanecarboxylic Acid

This protocol describes the synthesis of cycloheptanecarboxylic acid from a suitable precursor.
A common route involves the hydrogenation of a benzenecarboxylic acid derivative, though this
often requires specialized equipment.[11] An alternative laboratory-scale synthesis can be
achieved through the oxidation of cycloheptanol or the carboxylation of a cycloheptyl Grignard
reagent.

Synthesis via Grignard Carboxylation:

Materials:
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Cycloheptyl bromide

Magnesium turnings

Anhydrous diethyl ether or THF

Dry ice (solid CO2)

Hydrochloric acid (HCI)

Procedure:

Flame-dry all glassware and allow to cool under an inert atmosphere.

In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic
stirrer, place magnesium turnings (0.12 mol).

Add a small crystal of iodine to initiate the reaction.

Dissolve cycloheptyl bromide (0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the
dropping funnel.

Add a small portion of the cycloheptyl bromide solution to the magnesium turnings. Once the
reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise
at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional hour to ensure complete
formation of the Grignard reagent.

Cool the reaction mixture to room temperature.

In a separate large beaker, place an excess of crushed dry ice.

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

Allow the mixture to warm to room temperature, which will sublime the excess CO..

Quench the reaction by the slow addition of 1 M HCI (100 mL).
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» Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
o Combine the organic layers and extract with 1 M NaOH solution (3 x 50 mL).

» Acidify the combined aqueous layers with concentrated HCI until the pH is < 2, which will
precipitate the carboxylic acid.

o Collect the solid by vacuum filtration, wash with cold water, and dry to afford
cycloheptanecarboxylic acid.

Expected Yield: 60-70% Characterization: The product can be characterized by melting point,
IH NMR, 3C NMR, and IR spectroscopy. The presence of a broad O-H stretch and a strong
C=0 stretch in the IR spectrum are characteristic of a carboxylic acid.

Summary of Synthetic Strategies

Key Disadvantag
Strategy . Precursor Product Advantages
Reaction es
Utilizes _
) ) Multi-step
_ _ Ring- readily
Ring Tiffeneau- ) ] process, use
) ] Cyclic Ketone  Expanded available ]
Expansion Demjanov ) of nitrous
Ketone starting )
] acid.
materials.
Requires
) Convergent, specific
Diene +
- [4+3] ) Cyclohepteno  good for precursors,
Cycloaddition N Dihalo ] )
Cycloaddition ne functionalized can have
Ketone
systems. moderate
yields.
Requires
Atom- _
_ expensive
C-H economical,
] ] Pd-Catalyzed Arylated ] catalyst, may
Functionalizat ) Cycloalkane direct
) Arylation Cycloalkane ) . have
ion functionalizati ) o
regioselectivit
on. _
y issues.
© 2026 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2490527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Conclusion

The preparation of cycloheptyl-functionalized building blocks is a critical endeavor for
advancing medicinal chemistry and materials science. The synthetic strategies and detailed
protocols provided in this application note offer a robust toolkit for accessing a wide range of
these valuable compounds. By understanding the underlying principles of ring-expansion,
cycloaddition, and C-H functionalization reactions, researchers can rationally design and
execute the synthesis of novel cycloheptyl-containing molecules with tailored properties. The
continued development of innovative synthetic methodologies will undoubtedly further expand
the accessibility and utility of this important structural motif.

References

¢ (4+3) Cycloadditions of Allylic and Related Cations - Organic Reactions. (n.d.). Retrieved
from [Link]

¢ (4+3) cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]

e lelo, L., Kohlbacher, S. M., & lonasz, V.-S. (2019). The synthetic versatility of the Tiffeneau—
Demjanov chemistry in homologation tactics. Monatshefte fir Chemie - Chemical Monthly,
150(12), 2097-2113.

o Process for the preparation of cyclohexane carboxylic acid compounds. (n.d.). Google
Patents.

« Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium
Borohydride in an lonic Liquid/H20 System | Request PDF. (n.d.). ResearchGate. Retrieved
from [Link]

e [4 + 3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS -
Chemistry | Illinois. (n.d.). Retrieved from [Link]

o Stereoselectivity in Oxyallyl-Furan 4+3 Cycloadditions: Control of Intermediate
Conformations and Dispersive Stabilisation with Evans' Oxazolidinones - NIH. (n.d.).
Retrieved from [Link]

e Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation. (2019).

© 2026 BenchChem. All rights reserved. 13/16 Tech Support


https://organic-reactions.org/index.php/(4%2B3)_Cycloadditions_of_Allylic_and_Related_Cations
https://en.wikipedia.org/wiki/(4%2B3)_cycloaddition
https://www.researchgate.net/publication/287989396_Efficient_Protocol_for_Reductive_Amination_of_Aldehydes_and_Ketones_with_Sodium_Borohydride_in_an_Ionic_LiquidH2O_System
https://chem.illinois.edu/sites/default/files/seminars/2004-2005/4_3%20Cycloadditions.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4522046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2490527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
(n.d.). Retrieved from [Link]

cycloheptanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (2016, January 23).
Retrieved from [Link]

Cycloheptanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C—H
Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System T - SciSpace.
(2013, February 15). Retrieved from [Link]

Tiffeneau-Demjanov Rearrangement - YouTube. (2012, April 23). Retrieved from [Link]

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using
glycerol as a green solvent. (n.d.). Retrieved from [Link]

Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes:
Chirality Transfer via a Heck-Type Mechanism | ChemRxiv. (n.d.). Retrieved from [Link]

Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient
Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters - Organic Chemistry
Portal. (n.d.). Retrieved from [Link]

Ligand-Enabled Pd(ll)-Catalyzed [3-Methylene C(sp3)-H Arylation of Free Aliphatic Acids.
(n.d.). ResearchGate. Retrieved from [Link]

[4 + 3] Cycloaddition Reactions. (n.d.). Retrieved from [Link]

New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Request PDF. (n.d.).
ResearchGate. Retrieved from [Link]

Tiffeneau—Demjanov rearrangement products - Chemistry Stack Exchange. (2019, June 11).
Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.organic-chemistry.org/namedreactions/reductive-amination.shtm
http://www.orgsyn.org/demo.aspx?prep=CV4P0221
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/30%3A_Orbitals_and_Organic_Chemistry_-_Pericyclic_Reactions/30.03%3A_Tiffeneau-Demjanov_Rearrangement
https://www.organic-chemistry.org/synthesis/C1-C6/cycloalkanones/cycloheptanones.shtm
https://typeset.io/papers/reductive-amination-of-aldehydes-with-sodium-borohydride-2k7t4xlo
https://www.youtube.com/watch?v=5yX-lJm8m9g
https://www.jcsonline.in/userfiles/files/06_paper_3030.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/60c7499cc1a1f337585f6e8b
https://www.organic-chemistry.org/abstracts/lit3/240.shtm
https://www.researchgate.net/publication/309419106_Ligand-Enabled_PdII-Catalyzed_b-Methylene_Csp3-H_Arylation_of_Free_Aliphatic_Acids
https://www.sciencedirect.com/science/article/pii/B9780080440490002165
https://www.researchgate.net/publication/257697361_New_synthesis_of_7-azabicyclo221heptane-1-carboxylic_acid
https://chemistry.stackexchange.com/questions/115456/tiffeneau-demjanov-rearrangement-products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2490527?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

¢ cyclopentanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

¢ Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H20. (n.d.).
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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